molecular formula C17H21NO4S2 B8042311 3-benzylsulfonyl-N-butylbenzenesulfonamide

3-benzylsulfonyl-N-butylbenzenesulfonamide

Cat. No.: B8042311
M. Wt: 367.5 g/mol
InChI Key: CNJHHQWVQHWJPX-UHFFFAOYSA-N
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Description

3-benzylsulfonyl-N-butylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C16H21NO4S2, and it is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylsulfonyl-N-butylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with butylamine to form N-butylbenzenesulfonamide. This intermediate is then reacted with benzylsulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzylsulfonyl-N-butylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzylsulfonyl-N-butylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzylsulfonyl-N-butylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar structure but lacks the benzylsulfonyl group.

    N-tert-butylbenzenesulfonamide: Contains a tert-butyl group instead of a butyl group.

    N-ethylbenzenesulfonamide: Contains an ethyl group instead of a butyl group.

Uniqueness

3-benzylsulfonyl-N-butylbenzenesulfonamide is unique due to the presence of both benzylsulfonyl and butyl groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively than its similar counterparts .

Properties

IUPAC Name

3-benzylsulfonyl-N-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-2-3-12-18-24(21,22)17-11-7-10-16(13-17)23(19,20)14-15-8-5-4-6-9-15/h4-11,13,18H,2-3,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJHHQWVQHWJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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